molecular formula C11H9ClF3N3 B1430540 5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride CAS No. 1803583-59-6

5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride

Cat. No. B1430540
M. Wt: 275.66 g/mol
InChI Key: VJBQDGKKYJBJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride is a chemical compound with the CAS Number: 1803583-59-6 . It has a molecular weight of 275.66 g/mol .


Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F3N3.ClH/c12-11(13,14)8-3-1-2-7(4-8)9-5-17-10(15)6-16-9;/h1-6H,(H2,15,17);1H .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C11H9ClF3N3 and a molecular weight of 275.66 g/mol . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Use in Agrochemical and Pharmaceutical Industries

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including “5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride”, are used in the agrochemical and pharmaceutical industries. They are primarily used for the protection of crops from pests .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it is mentioned that various methods of synthesizing 2,3,5-DCTF, a derivative of TFMP, have been reported .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Also, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Use in SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) Studies

  • Summary of Application : Isatin-based imidazole derivatives, which may include “5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride”, exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it is mentioned that receptor–ligand interaction studies were conducted .
  • Results or Outcomes : The compounds showed significant activity against SARS-CoV-2 RdRp, which suggests potential use in the treatment of COVID-19 .

Use in Synthesis of Heteroaromatic Compounds

  • Summary of Application : Pyrazines and pyridazines fused to 1,2,3-triazoles, which may include “5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride”, are obtained through a variety of synthetic routes .
  • Methods of Application : Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
  • Results or Outcomes : These heterocycles have been used in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .

Use in Glycosylation

  • Summary of Application : Trifluoromethylphenyl derivatives, which may include “5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride”, can be used as thiophiles that can activate batches of p-tolyl thioglycoside donors at room temperature .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Various alcoholic acceptors were efficiently glycosylated, providing the desired glycosides .

Use in Medicinal Chemistry

  • Summary of Application : 1,2,3-Triazole-fused pyrazines and pyridazines, which may include “5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride”, have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : These heterocyclic nuclei have shown GABA A allosteric modulating activity .

Use in Solar Cells

  • Summary of Application : 1,2,3-Triazole-fused pyrazines and pyridazines, which may include “5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride”, have been incorporated into polymers for use in solar cells .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : These heterocyclic nuclei have demonstrated use in solar cells .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning” according to the safety information . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]pyrazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3.ClH/c12-11(13,14)8-3-1-2-7(4-8)9-5-17-10(15)6-16-9;/h1-6H,(H2,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBQDGKKYJBJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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